4-(4-methyl-1H-pyrazol-1-yl)phenol
Overview
Description
4-(4-methyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 4-position and a phenol group at the 1-position
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known to interact with various biological targets, exhibiting a broad range of chemical and biological properties .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that environmental factors can significantly impact the pharmacodynamics and pharmacokinetics of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylpyrazole with phenol derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(4-methyl-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted pyrazole and phenol derivatives .
Scientific Research Applications
4-(4-methyl-1H-pyrazol-1-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Industry: The compound is used in the development of new materials, such as polymers and dyes .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-4-yl)phenol
- 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol
- 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
Uniqueness
4-(4-methyl-1H-pyrazol-1-yl)phenol is unique due to the presence of both a methyl-substituted pyrazole ring and a phenol group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-6-11-12(7-8)9-2-4-10(13)5-3-9/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTLSFUSQWHJIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.